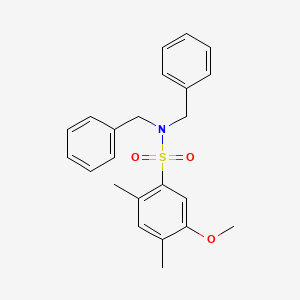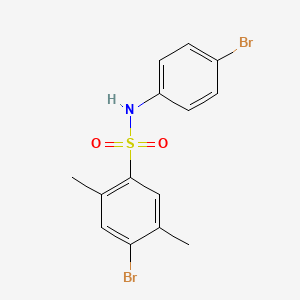
4-bromo-N-(4-bromophenyl)-2,5-dimethylbenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-(4-bromophenyl)-2,5-dimethylbenzene-1-sulfonamide, also known as BBDS, is a chemical compound that has been widely used in scientific research. BBDS is a sulfonamide derivative that has shown promising results in various experimental models.
作用機序
4-bromo-N-(4-bromophenyl)-2,5-dimethylbenzene-1-sulfonamide inhibits carbonic anhydrase enzymes by binding to the zinc ion in the active site of the enzyme. This prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate ion, which is an important step in various physiological processes.
Biochemical and Physiological Effects:
4-bromo-N-(4-bromophenyl)-2,5-dimethylbenzene-1-sulfonamide has been found to have various biochemical and physiological effects. Inhibition of carbonic anhydrase IX by 4-bromo-N-(4-bromophenyl)-2,5-dimethylbenzene-1-sulfonamide has been shown to reduce the growth and proliferation of cancer cells. 4-bromo-N-(4-bromophenyl)-2,5-dimethylbenzene-1-sulfonamide has also been found to reduce the production of stomach acid, making it a potential candidate for the treatment of acid-related disorders such as gastroesophageal reflux disease.
実験室実験の利点と制限
4-bromo-N-(4-bromophenyl)-2,5-dimethylbenzene-1-sulfonamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. 4-bromo-N-(4-bromophenyl)-2,5-dimethylbenzene-1-sulfonamide is also relatively inexpensive compared to other carbonic anhydrase inhibitors. However, 4-bromo-N-(4-bromophenyl)-2,5-dimethylbenzene-1-sulfonamide has some limitations as well. It has low solubility in water, which can make it difficult to work with in aqueous solutions. 4-bromo-N-(4-bromophenyl)-2,5-dimethylbenzene-1-sulfonamide also has low selectivity for carbonic anhydrase enzymes, which can lead to off-target effects.
将来の方向性
There are several future directions for the research on 4-bromo-N-(4-bromophenyl)-2,5-dimethylbenzene-1-sulfonamide. One potential direction is the development of 4-bromo-N-(4-bromophenyl)-2,5-dimethylbenzene-1-sulfonamide derivatives with increased selectivity for carbonic anhydrase enzymes. Another direction is the investigation of the potential of 4-bromo-N-(4-bromophenyl)-2,5-dimethylbenzene-1-sulfonamide as a treatment for acid-related disorders. Additionally, the anticancer properties of 4-bromo-N-(4-bromophenyl)-2,5-dimethylbenzene-1-sulfonamide can be further explored for the development of novel anticancer drugs. Finally, the use of 4-bromo-N-(4-bromophenyl)-2,5-dimethylbenzene-1-sulfonamide in combination with other drugs can be investigated to enhance its therapeutic potential.
Conclusion:
In conclusion, 4-bromo-N-(4-bromophenyl)-2,5-dimethylbenzene-1-sulfonamide is a promising compound that has shown potential in various scientific research studies. Its ability to inhibit carbonic anhydrase enzymes makes it a potential candidate for the development of anticancer drugs and the treatment of acid-related disorders. However, further research is needed to explore its full potential and overcome its limitations.
合成法
4-bromo-N-(4-bromophenyl)-2,5-dimethylbenzene-1-sulfonamide can be synthesized by reacting 4-bromo-N-(4-bromophenyl)-2,5-dimethylbenzenesulfonamide with a base such as sodium hydroxide. The reaction takes place at room temperature and results in the formation of 4-bromo-N-(4-bromophenyl)-2,5-dimethylbenzene-1-sulfonamide as a white powder.
科学的研究の応用
4-bromo-N-(4-bromophenyl)-2,5-dimethylbenzene-1-sulfonamide has been used in various scientific research studies due to its ability to inhibit carbonic anhydrase enzymes. Carbonic anhydrases are a group of enzymes that play an important role in various physiological processes such as acid-base balance, respiration, and ion transport. 4-bromo-N-(4-bromophenyl)-2,5-dimethylbenzene-1-sulfonamide has been found to inhibit carbonic anhydrase IX, which is overexpressed in various types of cancer cells. This makes 4-bromo-N-(4-bromophenyl)-2,5-dimethylbenzene-1-sulfonamide a potential candidate for the development of anticancer drugs.
特性
IUPAC Name |
4-bromo-N-(4-bromophenyl)-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Br2NO2S/c1-9-8-14(10(2)7-13(9)16)20(18,19)17-12-5-3-11(15)4-6-12/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHHABACILSIGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Br2NO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.1 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(4-bromophenyl)-2,5-dimethylbenzene-1-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



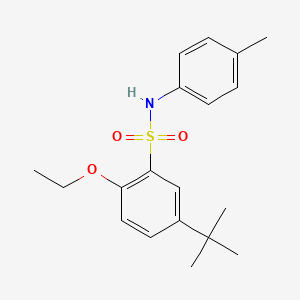




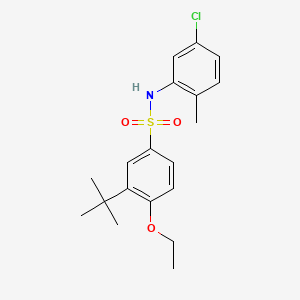
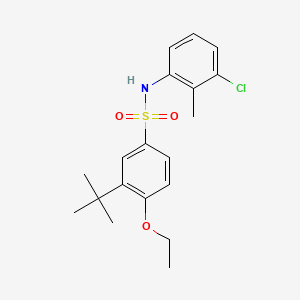
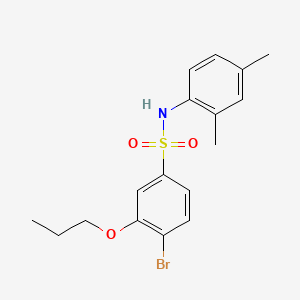

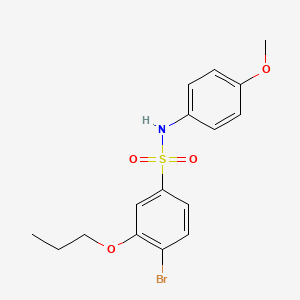
![4-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B7456733.png)
